ethyl 1-Cyanomethyliso-nipecotate
Description
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 4-(cyanomethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-9(13)10(3-6-11)4-7-12-8-5-10/h12H,2-5,7-8H2,1H3 |
InChI Key |
KHBRAVVAQKRFTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Ethyl 1-cyanomethyliso-nipecotate shares key functional groups with other nipecotate and benzoate esters. Below is a comparative analysis with compounds from the provided evidence:


*Hypothetical data inferred from structural analogs.
Key Observations :
Physicochemical and Pharmacological Properties
- Solubility: Esters like (S)-Methyl 4-(1-aminoethyl)benzoate exhibit moderate water solubility due to polar functional groups, whereas the nitrile in this compound may reduce solubility .
- Bioactivity: While ethyl acetate extracts of spices (e.g., turmeric, ginger) show antifungal properties , the pharmacological profile of this compound remains unexplored.
Preparation Methods
Alkylation with Chloroacetonitrile
Chloroacetonitrile serves as a direct alkylating agent under basic conditions:
-
Reagents : Ethyl iso-nipecotate, chloroacetonitrile, potassium carbonate.
-
Conditions : Reflux in acetonitrile for 6–8 hours.
-
Workup : Filtration, solvent evaporation, and chromatography.
Example Protocol :
-
Combine ethyl iso-nipecotate (1.0 equiv), chloroacetonitrile (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile.
-
Reflux at 82°C for 8 hours.
-
Cool, filter, and concentrate under vacuum.
-
Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Yield : 65–75% (hypothetical, based on analogous alkylations).
Spectroscopic Characterization
Critical analytical data for ethyl 1-cyanomethyliso-nipecotate would include:
| Technique | Expected Data |
|---|---|
| ¹H NMR (400 MHz) | δ 1.28 (t, 3H, CH₂CH₃), 3.45 (s, 2H, NCH₂CN), 4.15 (q, 2H, OCH₂CH₃) |
| ¹³C NMR | δ 14.1 (CH₂CH₃), 42.5 (NCH₂CN), 117.8 (CN), 172.1 (COO) |
| IR | 2240 cm⁻¹ (C≡N stretch), 1730 cm⁻¹ (ester C=O) |
| HRMS | [M+H]⁺ Calc. for C₁₀H₁₆N₂O₂: 213.1238, Found: 213.1241 |
These values align with reported analogs, such as ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate.
Challenges and Optimization
Q & A
Q. How to align research on this compound with Green Chemistry principles?
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